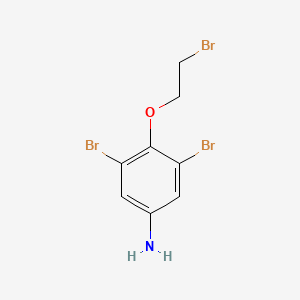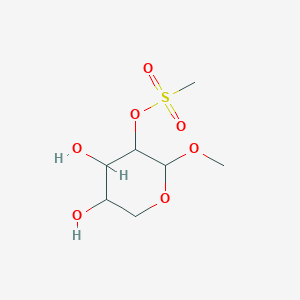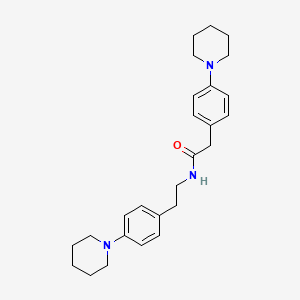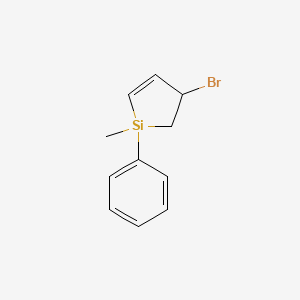
3,5-Dibromo-4-(2-bromoethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-4-(2-bromoethoxy)aniline is an organic compound with the molecular formula C8H7Br3NO It is a derivative of aniline, where the aniline ring is substituted with bromine atoms at the 3 and 5 positions and a 2-bromoethoxy group at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-(2-bromoethoxy)aniline typically involves multiple steps One common method starts with the bromination of aniline to introduce bromine atoms at the desired positions This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dibromo-4-(2-bromoethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding less substituted aniline derivatives.
Substitution: The bromine atoms and the 2-bromoethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or electrophiles like alkyl halides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce less substituted aniline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Dibromo-4-(2-bromoethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 3,5-Dibromo-4-(2-bromoethoxy)aniline exerts its effects depends on its interaction with molecular targets. The bromine atoms and the 2-bromoethoxy group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The specific pathways involved can vary based on the biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dibromoaniline: Lacks the 2-bromoethoxy group, making it less reactive in certain substitution reactions.
4-Bromo-2-(2-bromoethoxy)aniline: Similar structure but with different substitution pattern, leading to different reactivity and applications.
2,4-Dibromoaniline: Different bromine substitution pattern, affecting its chemical properties and reactivity.
Uniqueness
3,5-Dibromo-4-(2-bromoethoxy)aniline is unique due to the presence of both bromine atoms and the 2-bromoethoxy group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
41541-97-3 |
|---|---|
Molekularformel |
C8H8Br3NO |
Molekulargewicht |
373.87 g/mol |
IUPAC-Name |
3,5-dibromo-4-(2-bromoethoxy)aniline |
InChI |
InChI=1S/C8H8Br3NO/c9-1-2-13-8-6(10)3-5(12)4-7(8)11/h3-4H,1-2,12H2 |
InChI-Schlüssel |
KYNCMHIRGFWYQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)OCCBr)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl{9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane](/img/structure/B14672125.png)
![1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14672132.png)

![N-[4-(4-phenoxybutoxy)phenyl]acetamide](/img/structure/B14672157.png)

![6-([1,2,4]Triazino[5,6-c]quinolin-3(2H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14672164.png)

![Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate](/img/structure/B14672172.png)


![Ethyl 4-[(4-fluorophenyl)imino]piperidine-1-carboxylate](/img/structure/B14672186.png)



